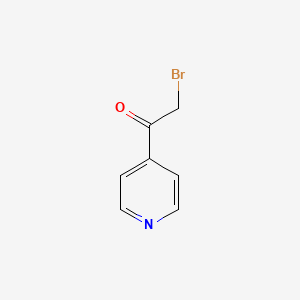

2-Bromo-1-(pyridin-4-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFCUKZZHZYPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328148 | |

| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-13-2 | |

| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of α Bromoketones As Versatile Synthetic Intermediates

α-Haloketones, a class of compounds to which 2-Bromo-1-(pyridin-4-yl)ethanone belongs, have been recognized since the late 19th century for their high reactivity and value as building blocks in organic synthesis. nih.gov Their versatility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This dual reactivity allows for a wide range of transformations with various nucleophiles. nih.gov

The bromine atom in an α-bromoketone significantly influences its chemical behavior. It renders the adjacent carbon atom more susceptible to nucleophilic attack, facilitating substitution reactions. fiveable.me Furthermore, the presence of the bromine atom can lead to elimination reactions, forming α,β-unsaturated carbonyl compounds. fiveable.me This reactivity has been harnessed for the synthesis of a diverse array of more complex organic molecules, including a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles. nih.govnih.gov

The utility of α-bromoketones extends to their role as key intermediates in the synthesis of important pharmaceutical compounds. nih.gov Their ability to participate in reactions such as the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives, further underscores their importance in synthetic organic chemistry. organicreactions.org The development of new and efficient methods for the synthesis of α-bromoketones, including greener protocols, continues to be an active area of research, highlighting their ongoing relevance. nih.govrsc.org

Table 1: Reactivity of α-Haloketones

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The halogen atom is displaced by a nucleophile. fiveable.me |

| Elimination | Removal of the halogen and a proton from the adjacent carbon to form a double bond. fiveable.me |

| Favorskii Rearrangement | Rearrangement in the presence of a base to form a carboxylic acid derivative. organicreactions.org |

| Heterocycle Synthesis | Used as a key building block for various heterocyclic rings. nih.govnih.gov |

Strategic Importance of Pyridine Containing Scaffolds in Modern Organic and Medicinal Chemistry

Established Synthetic Routes and Optimization of Reaction Parameters

The traditional synthesis of α-bromoketones often involves the bromination of the corresponding ketone. In the case of 2-Bromo-1-(pyridin-4-yl)ethanone, this involves the reaction of 4-acetylpyridine (B144475) with a brominating agent.

One established method involves dissolving 4-hydroxyacetophenone in chloroform (B151607), followed by the addition of concentrated sulfuric acid and bromine. After several hours of reaction, the mixture is worked up to yield the crude product, which can be further purified by column chromatography and recrystallization to afford 2-bromo-1-(4-hydroxyphenyl)ethanone in good yield. nih.govresearchgate.net While this method is effective, the use of chloroform, a hazardous solvent, and strong acids raises environmental and safety concerns.

Optimization of reaction parameters is crucial for improving yield, reducing reaction times, and minimizing side products. For instance, in the synthesis of related bromo-ketones, the choice of solvent and the amounts of reagents like hydrogen peroxide and hydrobromic acid have been shown to significantly influence the reaction outcome. researchgate.net The use of a catalyst can also be critical. For example, the synthesis of 1-(3-bromopyridin-2-yl)ethanone (B187598) utilizes aluminum trichloride (B1173362) in the presence of acetic anhydride. google.com

The table below summarizes key parameters from a representative synthesis of a related α-bromoketone, highlighting the importance of optimizing these factors.

| Parameter | Condition | Outcome |

| Starting Material | 4-Hydroxyacetophenone | --- |

| Solvent | Chloroform | Effective but hazardous |

| Brominating Agent | Bromine | --- |

| Catalyst | Concentrated Sulfuric Acid | --- |

| Reaction Time | 5 hours | --- |

| Purification | Column Chromatography & Recrystallization | High purity product |

| Yield | 81% | Good yield researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This focus on "green chemistry" aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net

Development of Environmentally Benign Solvents and Catalytic Systems

A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water, supercritical fluids, ionic liquids, and low-melting polymers are being explored as potential replacements for traditional solvents like chloroform and dichloromethane. researchgate.net For instance, the H₂O₂-HBr system has been presented as an environmentally friendly method for the synthesis of dibromo ketones from oximes. researchgate.net

Solvent- and halide-free synthesis represents a significant advancement in green chemistry. rsc.org Mechanochemical approaches, where reactions are induced by grinding solid reactants together, offer a completely solvent-free alternative. researchgate.net These methods are not only environmentally friendly but can also lead to higher yields and shorter reaction times.

The development of efficient and recyclable catalytic systems is another cornerstone of green chemistry. The use of solid-supported catalysts or phase-transfer catalysts can simplify product purification and reduce waste.

Exploration of Energy-Efficient Protocols (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.comnih.govsciforum.net This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. globalresearchonline.net

In the context of synthesizing heterocyclic compounds, including those related to the pyridine scaffold, microwave irradiation has been successfully employed. mdpi.comnih.govsciforum.net For example, the synthesis of imidazo[1,2-a]pyridine-chromones was achieved in short reaction times and with good yields using a microwave-assisted Groebke-Blackburn-Bienaymé reaction. sciforum.net Similarly, N-alkylation reactions of pyrrolidine-fused chlorins have been efficiently carried out using microwave heating, demonstrating the potential of this technology for the synthesis of complex molecules. nih.gov

The following table illustrates the advantages of microwave-assisted synthesis in a related reaction.

| Reaction | Method | Reaction Time | Yield |

| N-alkylation of chlorin | Conventional Heating | 24 hours | 47% (overall) nih.gov |

| N-alkylation of chlorin | Microwave-Assisted | 5 minutes | Not specified directly, but described as a faster and more efficient method nih.gov |

| Synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones | Conventional Heating | Not specified | 80% nih.gov |

| Synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave-Assisted | 15 minutes | High yields nih.gov |

The ongoing research into green and efficient synthetic routes for this compound and related compounds is crucial for the sustainable development of the chemical and pharmaceutical industries. These advanced methodologies not only offer environmental benefits but also often lead to more efficient and cost-effective production processes.

Reactivity and Mechanistic Investigations of 2 Bromo 1 Pyridin 4 Yl Ethanone

Nucleophilic Substitution Reactions at the Electrophilic Bromine Atom

The presence of an α-bromo ketone functional group makes 2-Bromo-1-(pyridin-4-yl)ethanone highly susceptible to nucleophilic substitution reactions. The electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, rendering the bromine atom an excellent leaving group. This reactivity is a cornerstone of the compound's synthetic utility, allowing for the facile introduction of various nucleophiles.

The general mechanism involves the attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion. This type of reaction is fundamental and often constitutes the initial step in more complex, multi-step syntheses, particularly in the formation of heterocyclic rings. A wide array of nucleophiles, including amines, thiols, and carbanions, can be employed to create new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. For instance, the reaction with primary or secondary amines yields α-amino ketones, which are valuable precursors for other nitrogen-containing heterocycles. Similarly, reaction with thiol-containing nucleophiles produces α-thio ketones.

Transformations Involving the Ketone Functionality

While the α-bromo group is a primary site of reactivity, the ketone functionality of this compound also participates in a range of chemical transformations. These reactions expand the synthetic possibilities, allowing for modifications that can lead to a different spectrum of final products.

Common transformations of the carbonyl group include:

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation introduces a new stereocenter and a hydroxyl group that can be used for further functionalization.

Condensation Reactions : The ketone can react with amines or hydrazines to form imines or hydrazones, respectively. These products can be stable final compounds or can act as intermediates in cyclization reactions.

These transformations are often performed in sequence with or concurrently to substitutions at the α-bromo position, enabling the construction of complex molecular architectures from a relatively simple starting material.

Cyclization Reactions for the Formation of Diverse Heterocyclic Derivatives

A significant application of this compound is its use as a key building block in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing two reactive sites, allows it to participate in condensation and cyclization reactions with a variety of reagents to form five- and six-membered rings.

Synthesis of Thiazole-Containing Frameworks from this compound

The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring, and this compound is an ideal substrate for this reaction. The synthesis involves the reaction of the α-bromo ketone with a thioamide-containing compound, such as thiourea (B124793) or substituted thioamides.

The reaction mechanism proceeds via initial nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion. The resulting intermediate then undergoes cyclization through the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, followed by dehydration to yield the final aromatic thiazole ring. This method allows for the synthesis of 2-amino or 2-substituted-4-(pyridin-4-yl)thiazoles, which are scaffolds of interest in medicinal chemistry. nih.govyoutube.com For example, reacting this compound with thiourea in ethanol (B145695) under reflux conditions yields 2-amino-4-(pyridin-4-yl)thiazole.

| Reagent | Product | Reaction Type |

| Thiourea | 2-Amino-4-(pyridin-4-yl)thiazole | Hantzsch Thiazole Synthesis |

| Substituted Thioamides | 2-Substituted-4-(pyridin-4-yl)thiazole | Hantzsch Thiazole Synthesis |

| Thiosemicarbazones | Thiazole derivatives | Cyclocondensation |

Synthesis of Imidazole-Containing Frameworks from this compound

Imidazole (B134444) derivatives can be synthesized from this compound using several strategies. derpharmachemica.com A common method involves its reaction with amidines (e.g., formamidine, acetamidine). In this reaction, the amidine acts as a dinucleophile, providing the two nitrogen atoms required for the imidazole ring.

The synthesis typically proceeds by first forming an α-amino ketone intermediate through the reaction of the bromo-ketone with ammonia (B1221849) or a primary amine, followed by condensation with an aldehyde. A more direct route, known as the Radziszewski synthesis, involves the condensation of the α-bromo ketone (or the corresponding α-hydroxy ketone), an aldehyde, and two equivalents of ammonia. rasayanjournal.co.in Alternatively, reacting this compound with a reagent like urea (B33335) or guanidine (B92328) can lead to the formation of imidazolone (B8795221) or aminoimidazole derivatives, respectively, often under microwave irradiation to improve yields and reduce reaction times. rasayanjournal.co.in

| Reagent(s) | Product Type | Common Method |

| Amidines (e.g., Formamidine) | Substituted Imidazoles | Cyclocondensation |

| Aldehyde + Ammonia | Substituted Imidazoles | Radziszewski Synthesis |

| Urea / Thiourea / Guanidine | Imidazol-2-one / thione / imine | Microwave-assisted cyclization |

Synthesis of Triazole-Containing Frameworks from this compound

The synthesis of triazole-containing frameworks from this compound often involves multi-step sequences. One prevalent pathway is the reaction with hydrazides or carbohydrazide (B1668358). researchgate.net For instance, reaction with a carbohydrazide can lead to a hydrazone intermediate, which can then be cyclized to form a triazole ring under appropriate conditions.

Another approach involves reacting this compound with thiosemicarbazide. raco.cat This reaction first forms a thiosemicarbazone at the ketone position. The resulting intermediate can then undergo intramolecular cyclization via nucleophilic attack of one of the hydrazine (B178648) nitrogens onto the carbon bearing the bromine, leading to a triazole derivative. Alternatively, oxidative cyclization of the thiosemicarbazone can also yield triazole systems. These methods provide access to various substituted 1,2,4-triazoles containing the pyridin-4-yl moiety. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling Reactions of this compound (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. yonedalabs.comlibretexts.org While the reaction is most common for sp²-hybridized carbons (e.g., aryl or vinyl halides), coupling of sp³-hybridized organohalides is also possible, albeit often more challenging. The direct Suzuki-Miyaura coupling at the C-Br bond of this compound would require specific catalytic systems designed for sp³ centers. A potential complication is the pyridine (B92270) nitrogen, which can coordinate to the palladium catalyst and either inhibit or alter its catalytic activity. organic-chemistry.org However, with the right choice of ligands and conditions, this reaction could be used to synthesize α-aryl or α-vinyl ketones.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from amines and organohalides. wikipedia.orglibretexts.org Similar to the Suzuki reaction, it is most established for aryl halides. nih.gov Its application to an α-bromo ketone like this compound would represent a direct method for synthesizing α-amino ketones. This transformation is often accomplished via classical nucleophilic substitution, but a catalytic approach could offer advantages in terms of substrate scope and reaction conditions. The development of specialized phosphine (B1218219) ligands has expanded the scope of Buchwald-Hartwig amination, and systems capable of activating sp³ C-Br bonds have been reported. organic-chemistry.org The reaction provides a route to secondary and tertiary aminopyridines that can be difficult to synthesize through other methods. nih.govamazonaws.com

The general catalytic cycle for these reactions involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org

| Reaction Name | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester, Pd catalyst, Base | α-Aryl/vinyl-1-(pyridin-4-yl)ethanone |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Base | α-Amino-1-(pyridin-4-yl)ethanone |

Applications of 2 Bromo 1 Pyridin 4 Yl Ethanone in Complex Molecule Synthesis

Building Block for Advanced Pharmaceutical Intermediates and Lead Compounds

2-Bromo-1-(pyridin-4-yl)ethanone serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates and lead compounds. echemi.comechemi.com Its ability to react with different nucleophiles allows for the introduction of the pyridin-4-yl moiety into larger molecular scaffolds, a common feature in many biologically active compounds.

One notable application is in the Hantzsch pyrrole (B145914) synthesis. acs.org This method involves the reaction of α-haloketones, such as this compound, with β-ketoesters and an ammonia (B1221849) source to yield substituted pyrroles. acs.org These pyrrole derivatives are key intermediates in the development of Cdc7 kinase inhibitors, which are being investigated as potential antitumor agents. acs.org The synthesis generally involves the reaction of heteroaromatic bromoketones with the sodium enolates of appropriate β-ketoesters in the presence of ammonium (B1175870) acetate. acs.org

Another significant application is in the synthesis of 2-aminothiazole (B372263) derivatives, which have shown promise as therapeutic leads for prion diseases. nih.gov In a Hantzsch-type synthesis, this compound is reacted with a thiourea (B124793) intermediate to form the 2-aminothiazole core. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a pyridyl group, particularly a 2-pyridyl or 4-pyridyl congener, can be important for biological activity. nih.gov

Furthermore, this compound is a precursor in the synthesis of PFKFB3 inhibitors, which are being explored as anticancer therapies. google.com For instance, it is used in the preparation of (E)-1-(pyridin-4-yl)-3-(7-(trifluoromethyl)quinolin-2-yl)-prop-2-en-1-one, a compound that has demonstrated significant in vitro efficacy against the PFKFB3 target protein and cancer cells. google.com

Table 1: Examples of Pharmaceutical Intermediates and Lead Compounds Synthesized from this compound

| Compound Class | Synthetic Method | Therapeutic Target/Application |

| Substituted Pyrroles | Hantzsch Pyrrole Synthesis | Cdc7 Kinase Inhibitors (Antitumor) acs.org |

| 2-Aminothiazoles | Hantzsch-type Thiazole (B1198619) Synthesis | Prion Diseases nih.gov |

| Chalcone Derivatives | Aldol Condensation | PFKFB3 Inhibitors (Anticancer) google.com |

| Hexahydro-pyrrolo-isoquinolines | Multi-step synthesis | Potential CNS agents google.com |

Precursor for the Construction of Diverse Heterocyclic Libraries

The reactivity of this compound makes it an ideal precursor for generating libraries of diverse heterocyclic compounds. ekb.eg These libraries are invaluable in drug discovery and materials science for screening and identifying new lead compounds with desired properties.

The reaction of this compound with various nucleophilic reagents can lead to the formation of a wide array of heterocyclic systems. For example, its reaction with thiourea and its derivatives is a well-established method for the synthesis of aminothiazoles. nih.govekb.eg By varying the substituents on the thiourea, a library of aminothiazoles with different substitution patterns can be readily accessed. nih.gov

Similarly, reaction with malononitrile (B47326) can afford furan (B31954) derivatives. ekb.eg The versatility of this building block extends to its use in the synthesis of more complex fused heterocyclic systems. For instance, the aminothiazole derivatives obtained from this compound can be further reacted with reagents like DMFDMA, phenyl isothiocyanate, acetic anhydride, and ethyl cyanoacetate (B8463686) to produce a variety of thiazole derivatives and thiazolo[3,2-a]pyrimidinone derivatives. ekb.eg

The development of modulators for sphingosine-1-phosphate (S1P) receptors, which are important drug targets, has also utilized this compound in the creation of compound libraries. google.com These libraries of heterocyclic compounds are then screened to identify molecules that can selectively activate or inhibit specific S1P receptor subtypes. google.com

Table 2: Examples of Heterocyclic Libraries Derived from this compound

| Heterocyclic Core | Reactant | Resulting Library |

| Thiazole | Thiourea derivatives | 2-Aminothiazole library nih.govekb.eg |

| Furan | Malononitrile | Furan derivative library ekb.eg |

| Thiazolo[3,2-a]pyrimidine | Aminothiazole intermediate and various reagents | Fused heterocyclic library ekb.eg |

| Various Heterocycles | Various nucleophiles | Sphingosine-1-phosphate receptor modulator library google.com |

Role in the Design and Synthesis of Ligands for Coordination Chemistry

The pyridyl nitrogen atom in this compound provides a coordination site for metal ions, making it a useful precursor for the synthesis of ligands for coordination chemistry. The subsequent chemical transformations of the bromoacetyl group allow for the introduction of other donor atoms, leading to the formation of polydentate ligands.

These ligands can then be used to form coordination complexes with various metal ions. The properties of these metal complexes, such as their catalytic activity, magnetic properties, and photophysical properties, can be tuned by modifying the structure of the ligand.

While direct research on the coordination chemistry applications of ligands derived solely from this compound is not extensively detailed in the provided context, the synthesis of various nitrogen-containing heterocyclic compounds, which are themselves important classes of ligands, is a key application. For example, the synthesis of pyrrole and thiazole derivatives, as discussed previously, provides access to molecules that are well-known to act as ligands in coordination chemistry. acs.orgnih.gov The pyridyl group of the parent molecule remains a key feature in these resulting heterocyclic systems, providing a readily available nitrogen donor for metal coordination. The synthesis of these heterocyclic systems is a critical step in creating more complex ligands capable of forming stable and functional metal complexes.

Table 3: Potential Ligand Classes Synthesized from this compound

| Ligand Class | Synthetic Precursor | Potential Coordination Sites |

| Substituted Pyrroles | This compound | Pyrrole nitrogen, Pyridyl nitrogen acs.org |

| 2-Aminothiazoles | This compound | Thiazole nitrogen, Amino nitrogen, Pyridyl nitrogen nih.gov |

Pharmacological Relevance and Biological Activity Studies of 2 Bromo 1 Pyridin 4 Yl Ethanone Derivatives

Design Rationale for Biologically Active Derivatives Based on the Pyridine (B92270) Scaffold

The pyridine ring is a cornerstone in drug design, recognized for its ability to impart favorable pharmacological properties to a molecule. nih.govnih.gov Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic significance. mdpi.comrsc.org The design of novel derivatives based on the 2-Bromo-1-(pyridin-4-yl)ethanone scaffold leverages the inherent characteristics of the pyridine moiety to enhance biological activity.

The rationale for using the pyridine scaffold is multifaceted:

Improved Physicochemical Properties: The basicity of the pyridine nitrogen can enhance water solubility, a crucial factor for drug formulation and bioavailability. nih.gov

Versatile Substitution Patterns: The pyridine ring offers multiple sites for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. nih.gov

Bioisosteric Replacement: Pyridine can serve as a bioisostere for other aromatic rings, such as benzene (B151609), potentially improving metabolic stability, potency, and reducing toxicity. researchgate.net

Privileged Scaffold: The pyridine nucleus is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, leading to the development of compounds with a wide range of therapeutic applications. mdpi.comrsc.org

Assessment of Antimicrobial Potency of Synthesized Derivatives

Derivatives of this compound have been investigated for their potential to combat microbial infections. The antimicrobial activity of these compounds is often evaluated against a panel of clinically relevant bacteria and fungi.

For instance, a study on newly synthesized pyridine and thienopyridine derivatives demonstrated significant antimicrobial activity. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments.

| Compound | Microorganism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 12a | E. coli | 0.0195 | researchgate.net |

| Compound 12a | B. mycoides | <0.0048 | researchgate.net |

| Compound 12a | C. albicans | <0.0048 | researchgate.net |

| Compound 15 | E. coli | >0.0048 | researchgate.net |

| Compound 15 | B. mycoides | 0.0098 | researchgate.net |

| Compound 15 | C. albicans | 0.039 | researchgate.net |

The data indicates that specific structural modifications on the pyridine scaffold can lead to potent antimicrobial agents. For example, some derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov The introduction of certain substituents, such as halogens or nitro groups, has been shown to enhance the antimicrobial efficacy of pyridine-based compounds. nih.gov

Evaluation of Anticancer Activities and Antiproliferative Effects

The pyridine scaffold is a prominent feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

Research has shown that certain pyridine-based compounds exhibit significant cytotoxic activity against human cancer cells. acs.org The antiproliferative effects are often assessed by determining the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4h | HeLa | - | acs.org |

| Compound 4s | HeLa | - | acs.org |

| Compound 6 | K-562 | 29.9 | mdpi.com |

| Imatinib (Reference) | K-562 | 45.5 | mdpi.com |

| Compound 6 | BV-173 | 33.6 | mdpi.com |

| Imatinib (Reference) | BV-173 | 22.8 | mdpi.com |

| Compound 6 | AR-230 | 5.9 | mdpi.com |

| Imatinib (Reference) | AR-230 | 4.7 | mdpi.com |

Studies have demonstrated that modifications to the pyridine ring system can lead to potent antiproliferative agents. For example, pyridine-linked combretastatin (B1194345) analogues have shown significant cytotoxicity against various cancer cell lines, with some compounds arresting the cell cycle at the G2/M phase. acs.org The substitution pattern on the phenyl rings attached to the pyridine linker was found to be crucial for activity. acs.org Furthermore, ferrocene-containing pyridine derivatives have demonstrated notable activity against leukemia cell lines. mdpi.com

Investigation of Anti-inflammatory and Analgesic Properties

Derivatives of this compound have also been explored for their potential as anti-inflammatory and analgesic agents. The pyridine nucleus is present in several compounds known to possess these properties. sarpublication.com

Studies on various pyridinone derivatives have demonstrated significant analgesic and anti-inflammatory activities in animal models. nih.govnih.gov For instance, a series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives exhibited higher analgesic activity than acetylsalicylic acid and greater anti-inflammatory activity than indomethacin. nih.gov Similarly, other 4(1H)-pyridinone derivatives have shown potent analgesic effects. nih.gov The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema test, while analgesic activity is assessed through methods like the acetic acid-induced writhing test. nih.govnih.gov

Exploration of Other Therapeutic Applications (e.g., Enzyme Inhibition, CYP17 Inhibition)

The versatility of the pyridine scaffold extends to the inhibition of various enzymes, highlighting its potential in treating a range of diseases.

Enzyme Inhibition:

Derivatives of this compound can be designed to target specific enzymes. For example, pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, with some compounds showing superior pharmacological properties compared to the standard inhibitor. researchgate.net

CYP17 Inhibition:

CYP17A1 is a key enzyme in the biosynthesis of androgens and is a validated target for the treatment of prostate cancer. nih.gov Abiraterone, a potent CYP17 inhibitor containing a pyridine ring, is already in clinical use. nih.gov The development of new CYP17 inhibitors with improved selectivity and efficacy is an active area of research. nih.govnih.gov Non-steroidal inhibitors based on various heterocyclic scaffolds, including those containing pyridine, are being investigated for their potential to treat hormone-dependent cancers. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analysis helps in identifying key structural features required for a particular pharmacological effect.

For example, in a series of pyrimidine (B1678525) derivatives, SAR studies indicated that cholinesterase inhibition was sensitive to the steric and electronic parameters at the C-2 and C-4 positions of the central pyrimidine ring. nih.gov Similarly, for pyridin-2(1H)-one derivatives as urease inhibitors, SAR analysis suggested that electron-releasing groups were important for modulating biological activity. researchgate.net In the context of anticancer activity, the position and nature of substituents on the pyridine and associated phenyl rings have been shown to significantly impact cytotoxicity. acs.org A comprehensive analysis of the structure-activity relationships of various pyridine derivatives has revealed that the presence and position of groups like -OCH3, -OH, -C=O, and -NH2 can enhance antiproliferative activity. mdpi.com

Pharmacokinetic Modulation through Isotopic Labeling (e.g., Deuteration) of Derivatives

Isotopic labeling, particularly deuteration (the replacement of hydrogen with its heavier isotope, deuterium), is a strategy used to modulate the pharmacokinetic properties of drug candidates. This modification can influence a drug's metabolism, potentially leading to improved metabolic stability and an extended half-life.

While specific studies on the deuteration of this compound derivatives are not extensively detailed in the provided search results, the principle of using isotopic labeling to enhance pharmacokinetic profiles is a well-established concept in medicinal chemistry. This approach could be applied to promising derivatives to optimize their drug-like properties.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Pyridin 4 Yl Ethanone and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular interactions. The analysis of the vibrational spectra of 2-Bromo-1-(pyridin-4-yl)ethanone and its derivatives reveals characteristic absorption bands that correspond to specific bond vibrations.

For instance, in a related compound, 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, the IR spectrum shows distinct peaks at 3036, 2971, 1681, 1132, 946, and 712 cm⁻¹. rsc.org The band at 1681 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. The peaks in the 3000-3100 cm⁻¹ region are typically assigned to aromatic C-H stretching vibrations, while those at lower frequencies correspond to various bending and skeletal vibrations of the molecule.

Similarly, the IR spectrum of 2-bromo-1-(m-tolyl)ethanone (B1277502) displays bands at 2957, 1732, 1323, 1157, 739, and 701 cm⁻¹. rsc.org The carbonyl stretching frequency at 1732 cm⁻¹ is a key diagnostic peak. Variations in the position and intensity of these bands across a series of derivatives can provide insights into the electronic effects of different substituents on the pyridine (B92270) ring and the acetyl moiety.

Furthermore, intermolecular interactions, such as hydrogen bonding, can be identified by shifts in the characteristic vibrational frequencies. For example, the formation of hydrogen bonds involving the carbonyl oxygen or the pyridine nitrogen can lead to a red shift (lowering of frequency) of the C=O or C=N stretching bands, respectively. Detailed analysis of the vibrational spectra of this compound and its derivatives, often supported by quantum chemical calculations, allows for a complete assignment of the observed vibrational modes and a deeper understanding of their structural properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. beilstein-journals.orgnih.gov

¹H NMR: The ¹H NMR spectrum of a typical 2-bromo-1-aryl-ethanone derivative shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the bromoacetyl group. For example, in 2-bromo-1-(p-tolyl)ethanone, the aromatic protons appear as doublets at δ 7.89 and 7.30 ppm, while the methylene protons (-CH₂Br) give a singlet at δ 4.45 ppm. rsc.org The integration of these signals confirms the number of protons in each environment. The chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 2-bromo-1-(p-tolyl)ethanone, the carbonyl carbon (C=O) resonates at δ 190.3 ppm, while the carbon of the methylene group (-CH₂Br) appears at δ 31.0 ppm. rsc.org The aromatic carbons show signals in the typical range of δ 120-150 ppm. The specific chemical shifts can be used to distinguish between different isomers and to study the electronic effects of substituents. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. nih.gov

A selection of ¹H and ¹³C NMR data for various 2-bromo-1-arylethanone derivatives is presented in the table below.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 2-bromo-1-phenylethanone | 8.00 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H), 4.48 (s, 2H) | 191.3, 133.9, 128.9, 128.8, 31.0 | rsc.org |

| 2-bromo-1-(p-tolyl)ethanone | 7.89 (d, 2H), 7.30 (d, 2H), 4.45 (s, 2H), 2.44 (s, 3H) | 190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8 | rsc.org |

| 2-bromo-1-(4-methoxyphenyl)ethanone | 7.98 (d, 2H), 6.97 (d, 2H), 4.41 (s, 2H), 3.89 (s, 3H) | 189.9, 164.1, 131.9, 126.8, 114.0, 55.6, 30.7 | rsc.org |

| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | rsc.org |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions between different electronic energy levels. The UV-Vis spectrum of this compound and its derivatives typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring and the carbonyl group. The n→π* transitions, which are usually weaker, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to calculate the theoretical UV-Vis spectra and aid in the assignment of the observed electronic transitions. researchgate.net For instance, a theoretical study on 2,4'-dibromoacetophenone (B128361) predicted its electronic absorption spectra in the gas phase and in different solvents. researchgate.net

The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the molecule. This information can be used to study solvatochromic effects and to understand the influence of substituents on the electronic properties of the compounds. From the absorption spectrum, the optical band gap of the material can be determined, which is a crucial parameter for understanding its semiconductor properties and potential applications in optoelectronics. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, with a molecular formula of C₇H₆BrNO, the expected monoisotopic mass is approximately 198.96328 Da. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For example, the HRMS data for 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone showed a [M+Na]⁺ ion at m/z 366.8547, which is very close to the calculated value of 366.8551 for C₉H₅Br₂F₃O. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can fragment in predictable ways upon ionization, and the resulting fragment ions can be used to piece together the structure of the original molecule. For instance, a common fragmentation pathway for α-bromoketones involves the cleavage of the C-C bond between the carbonyl group and the α-carbon, as well as the loss of the bromine atom. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure reveals how molecules are packed in the crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.net

In the crystal structure of a related compound, 2-bromo-1-(3-nitrophenyl)ethanone, an extensive network of weak C-H···O hydrogen bonds, π-π ring stacking with centroid-centroid distances of 3.710(5) and 3.677(5) Å, and short Br···O intermolecular interactions contribute to the stability of the crystal, forming a three-dimensional supramolecular network. nih.gov Similarly, in the crystal structure of 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, molecules are stacked in columns along the c-axis with π-π interactions between the six-membered rings, showing a shortest centroid-centroid distance of 3.707 (2) Å. researchgate.net

The bromine atom in these structures can participate in halogen bonding, a non-covalent interaction where the bromine acts as an electrophilic region. These interactions play a significant role in determining the crystal packing. Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular contacts within the crystal structure. mdpi.com

Conformational Analysis and Torsion Angle Studies

X-ray crystallography allows for a detailed conformational analysis of the molecule in the solid state. The torsion angles, which describe the rotation around single bonds, are key parameters in defining the molecular shape.

For example, in 2-bromo-1-(4-methoxyphenyl)ethanone, the ketone side chain is nearly coplanar with the benzene (B151609) ring, as indicated by the torsion angle C1–C2–C3–C8 of -178.0(5)°. researchgate.net In another study on 2-bromo-1-(3-nitrophenyl)ethanone, there are two molecules in the asymmetric unit, and the dihedral angles between the nitro and ethanone (B97240) groups and the benzene ring are relatively small, indicating a largely planar conformation. nih.gov

The conformation of the bromoacetyl group relative to the pyridine ring is of particular interest. Studies on similar molecules, like bromoethane, have shown that there is a rotational barrier between staggered and eclipsed conformations. youtube.com The preferred conformation in the solid state is a result of the balance between intramolecular steric and electronic effects, as well as the intermolecular forces within the crystal lattice.

Computational Chemistry and Theoretical Modeling of 2 Bromo 1 Pyridin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 2-Bromo-1-(pyridin-4-yl)ethanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (the ground state) by optimizing the molecule's geometry. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

The optimization reveals a structure where the pyridyl ring and the carbonyl group are nearly coplanar to maximize conjugation, although steric hindrance from the bromine atom can cause a slight twist. The key structural parameters, including the lengths of the C-Br, C=O, and C-N bonds, as well as the angles within the pyridine (B92270) ring and the ethanone (B97240) side chain, are precisely calculated. These theoretical parameters provide a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography. For instance, studies on similar pyridine derivatives have used DFT to accurately predict geometric parameters. mdpi.comscispace.comresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-C (keto-aryl) | ~1.50 Å | |

| C-Br | ~1.95 Å | |

| C-C (bromo-keto) | ~1.53 Å | |

| C-N (pyridyl) | ~1.34 Å | |

| Bond Angle | O=C-C (keto-aryl) | ~120.5° |

| O=C-C (bromo-keto) | ~118.0° | |

| C-C-Br | ~112.0° | |

| Dihedral Angle | C(pyridyl)-C(pyridyl)-C(keto)-O | ~175° - 180° |

Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic ketones.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine ring and the bromine atom, which has lone pairs of electrons. The LUMO is anticipated to be centered on the electron-deficient carbonyl group and the adjacent carbon atom of the pyridine ring. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the pyridine ring. The energy of the HOMO-LUMO gap helps in predicting the molecule's behavior in chemical reactions and its electronic properties.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Note: These energy values are typical for similar heterocyclic compounds and are provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making them the primary sites for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would be located around the hydrogen atoms of the pyridine ring and the carbon of the C-Br bond, indicating these as likely sites for nucleophilic attack. This analysis is fundamental in drug design for understanding how the molecule might interact with a biological target. researchgate.net

Table 3: Illustrative Molecular Electrostatic Potential (MEP) Values at Key Sites

| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen | -45 to -55 | Electrophilic Attack / H-Bond Acceptor |

| Pyridine Nitrogen | -35 to -45 | Electrophilic Attack / H-Bond Acceptor |

| Carbonyl Carbon | +30 to +40 | Nucleophilic Attack |

| Hydrogen atoms on Pyridine Ring | +15 to +25 | Nucleophilic Interaction |

Note: The potential values are illustrative, based on MEP analyses of related molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (based on derivatives)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules with varied substituents and testing their biological activity (e.g., as enzyme inhibitors or receptor antagonists). mdpi.comnih.gov

The next step involves calculating a range of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is developed that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. jchemlett.commdpi.com

Table 4: Example of a Hypothetical 2D-QSAR Model for Biological Activity

| Model Equation | pIC₅₀ = 1.2 * (LogP) - 0.5 * (Molecular Weight) + 0.8 * (Dipole Moment) + 3.5 |

| Statistical Parameters | |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (q²) | 0.72 |

| Descriptors Used | Description |

| LogP | Hydrophobicity |

| Molecular Weight | Steric/Size Factor |

| Dipole Moment | Electronic Properties |

Note: This table presents a hypothetical QSAR model for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound or its derivatives, MD simulations can provide deep insights into their conformational flexibility and how they interact with a biological target, such as a protein's active site.

An MD simulation starts with the initial coordinates of the ligand-protein complex, often obtained from docking studies. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions over a series of small time steps. The resulting trajectory provides a dynamic view of the binding process, revealing key information such as the stability of the complex, important intermolecular interactions (like hydrogen bonds and hydrophobic contacts), conformational changes in the protein or ligand upon binding, and the free energy of binding.

Table 5: Potential Insights from a Molecular Dynamics Simulation Study

| Analysis Type | Information Gained |

| RMSD (Root Mean Square Deviation) | Stability of the ligand in the binding pocket and the overall protein structure over time. |

| RMSF (Root Mean Square Fluctuation) | Flexibility of individual amino acid residues in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Identification and persistence of specific hydrogen bonds between the ligand and the receptor. |

| Binding Free Energy (e.g., MM/PBSA) | Quantitative estimation of the binding affinity of the ligand to the receptor. |

| Conformational Analysis | Exploration of the different conformations the ligand adopts within the binding site. |

Note: This table outlines the typical analyses and insights derived from MD simulations.

Future Perspectives and Research Challenges for 2 Bromo 1 Pyridin 4 Yl Ethanone

Development of More Efficient, Selective, and Stereoselective Synthetic Routes

The advancement of novel therapeutic agents hinges on the ability to synthesize key intermediates like 2-Bromo-1-(pyridin-4-yl)ethanone with high efficiency, selectivity, and, where applicable, stereocontrol.

Current synthetic approaches to α-haloketones often involve the use of elemental bromine or other harsh brominating agents, which can lead to the formation of byproducts and pose environmental concerns. masterorganicchemistry.com Future research is increasingly focused on developing greener and more sustainable synthetic methods. One promising avenue is the use of H2O2–HBr systems "on water," which offers a catalyst-free and organic solvent-free approach to bromination. rsc.org This method has been shown to be effective for various ketones and presents a more environmentally friendly alternative to traditional methods. rsc.org Another sustainable approach involves aerobic oxidative bromination, which utilizes oxygen as the oxidant. nih.govacs.org

While this compound itself is achiral, its subsequent reactions to form biologically active molecules often introduce chiral centers. Therefore, the development of stereoselective synthetic routes for its derivatives is of paramount importance. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving the bromoacetyl group. Although specific examples for the direct stereoselective synthesis of this compound derivatives are not yet widely reported, the principles of asymmetric synthesis are being applied to similar transformations. The use of chiral N,N'-dioxide/Fe(OTf)2 complexes for the diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones showcases the potential for developing highly selective transformations. organic-chemistry.org

Expanding the Scope of Biological Exploration and Target Identification

Derivatives of this compound have already demonstrated significant potential in medicinal chemistry. A notable application is in the synthesis of inhibitors for the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which is a key regulator of glycolysis and a target for anticancer therapy. google.comgoogle.com For instance, (E)-1-(pyridin-4-yl)-3-(7-(trifluoromethyl)quinolin-2-yl)-prop-2-en-1-one, synthesized from a this compound precursor, has shown potent inhibition of PFKFB3. google.comgoogle.com

Another important area of biological exploration is the development of kinase inhibitors. The compound has been utilized as a starting material in the synthesis of 5-heteroaryl-3-carboxamido-2-aryl pyrroles, which act as inhibitors of Cdc7 kinase, a potential target for anticancer treatments. acs.org The versatility of the this compound core allows for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinases.

The future of research in this area lies in expanding the scope of biological targets. The pyridine (B92270) and bromoacetyl moieties can be chemically modified to generate large libraries of diverse compounds. These libraries can then be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes implicated in various diseases. For example, derivatives of 2-aminothiazoles, which can be synthesized from α-bromoketones, have been identified as potential therapeutic leads for prion diseases. nih.gov The exploration of novel heterocyclic scaffolds derived from this compound is a promising strategy for identifying new drug candidates for a multitude of diseases.

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening

Modern drug discovery relies heavily on the integration of chemical synthesis with advanced screening and computational platforms. The utility of this compound as a versatile building block makes it an ideal candidate for the synthesis of compound libraries for high-throughput screening (HTS).

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. The reactivity of the α-bromo group in this compound allows for its facile reaction with a wide variety of nucleophiles to create a vast array of substituted pyridyl ketones. These libraries can be designed to explore specific chemical spaces and target particular protein families. The synthesis of such libraries can be facilitated by automated and parallel synthesis techniques. nih.gov

Once synthesized, these compound libraries can be subjected to HTS to identify initial "hits" against specific biological targets. HTS allows for the rapid screening of thousands to millions of compounds, significantly accelerating the early stages of drug discovery. The identification of compounds derived from this compound with activity against novel targets will open up new avenues for therapeutic development. Furthermore, patents related to modulators of sphingosine-1-phosphate receptors mention the use of high-throughput screening to identify active compounds, highlighting the importance of this technology in modern drug discovery. google.com

Computational methods, such as molecular docking and virtual screening, can be used in conjunction with experimental screening to prioritize compounds for synthesis and testing. These in silico approaches can help to predict the binding affinity of derivatives of this compound to specific protein targets, thereby streamlining the drug discovery process.

Sustainable and Scalable Production Methods for Industrial Relevance

For a chemical intermediate to be industrially relevant, its production must be both sustainable and scalable. The development of robust and cost-effective manufacturing processes for this compound is a critical research challenge.

A patent for a PFKFB2 inhibitor describes a scalable synthesis of 2-bromo-1-pyridin-4-yl-ethanone hydrobromide, demonstrating the feasibility of producing this compound on a larger scale. google.com However, the use of carbon tetrachloride in this process raises environmental concerns, highlighting the need for greener alternatives.

Future research in this area should focus on the implementation of green chemistry principles in the manufacturing process. This includes the use of less hazardous solvents, minimizing waste generation, and improving energy efficiency. The adoption of catalytic methods, such as the aerobic oxidative bromination mentioned earlier, can significantly reduce the environmental impact of the synthesis. nih.govacs.org

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of α-haloketones. nih.gov Flow reactors can offer improved safety, better heat and mass transfer, and higher yields and purity. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, consistent, and scalable manufacturing process.

The following table provides a summary of the key research challenges and future directions for this compound.

| Area of Focus | Current Status | Future Research Directions |

| Synthesis | Relies on traditional bromination methods. | Development of greener, more efficient, and selective catalytic methods; Exploration of stereoselective routes for derivatives. |

| Biological Activity | Known precursor for PFKFB3 and Cdc7 kinase inhibitors. | Expansion of screening to a wider range of biological targets; Synthesis of diverse compound libraries. |

| Drug Discovery | Used in the synthesis of targeted compounds. | Integration with HTS platforms; Utilization of computational and in silico screening methods. |

| Industrial Production | Scalable synthesis has been demonstrated. | Development of sustainable and cost-effective manufacturing processes; Implementation of continuous flow chemistry. |

常见问题

Q. How is 2-Bromo-1-(pyridin-4-yl)ethanone synthesized, and what factors influence reaction yield?

Methodological Answer: The compound is typically synthesized via bromination of 1-(pyridin-4-yl)ethanone using bromine (Br₂) in chloroform (CHCl₃). Key steps include:

- Dropwise addition of Br₂ to the ketone substrate under controlled temperature (e.g., 0–25°C).

- Neutralization with NaHCO₃ and washing with sodium thiosulfate to remove excess bromine .

- Recrystallization from diethyl ether (Et₂O) to purify the product. Yield optimization requires precise stoichiometry (e.g., 0.99:1 Br₂:ketone ratio) and inert conditions to minimize side reactions like di-bromination or oxidation.

Q. What analytical techniques are used to confirm the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the pyridinyl moiety (δ ~8.5–7.5 ppm for aromatic protons) and brominated carbonyl group (δ ~190–200 ppm for ¹³C=O) .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C-Br ~1.9 Å) and molecular packing. SHELX software is commonly used for refinement .

- Melting Point Analysis: Compare observed values (e.g., ~128°C) with literature data to assess purity .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying conditions be resolved?

Methodological Answer: Stability studies should include:

- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures under nitrogen or air.

- Kinetic Studies: Monitor degradation rates at different pH levels (e.g., acidic vs. alkaline) using HPLC or UV-Vis spectroscopy.

- Light Sensitivity Tests: Expose samples to UV/visible light and track changes via FTIR or NMR. Contradictions in literature (e.g., decomposition pathways) may arise from impurities or storage conditions; replicate experiments under inert atmospheres and controlled humidity .

Q. What strategies mitigate competing side reactions during nucleophilic substitutions involving this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity while minimizing hydrolysis.

- Temperature Control: Low temperatures (−20°C to 0°C) reduce elimination byproducts (e.g., enone formation).

- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity.

- In Situ Monitoring: Track intermediates via LC-MS or Raman spectroscopy to optimize reaction timelines .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation shells in CHCl₃ vs. THF).

- Docking Studies: Predict binding affinities with biological targets (e.g., enzyme active sites) for drug design applications. Validate models against experimental data (e.g., XRD bond angles) to refine accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。